Marinoquinoline A
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Overview
Description
Marinoquinoline A is a natural product isolated from the marine gliding bacteria Rapidithrix thailandica TISTR 1742. It is a methylated 3H-pyrrolo[2,3-c]quinoline compound known for its biological activity, particularly its inhibition of acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Marinoquinoline A involves the addition of unstable methyl radicals to aryl isocyanides under specific reaction conditions. One effective method uses dicumyl peroxide as a source of methyl radicals, yielding mono-methylated products. Alternatively, Fenton reaction conditions can be applied to predominantly form bis-methylated pyrroloquinoxalines .
Industrial Production Methods
The industrial production of this compound is not extensively documented, but the synthetic routes developed in research settings can be adapted for larger-scale production. The key steps involve the preparation of the cyclisation precursor and the generation of methyl radicals, which can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Marinoquinoline A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: Substitution reactions, particularly at the C-4 position, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acid chlorides and aldehydes are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylated and substituted derivatives of the pyrroloquinoline ring system .
Scientific Research Applications
Marinoquinoline A has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active compounds.
Mechanism of Action
Marinoquinoline A exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Marinoquinolines B-F, K: These compounds share the pyrroloquinoline ring system but differ in the nature of the substituent at the C-4 position.
Aplidiopsamine A: A structurally related alkaloid featuring a methylene-linked adenine residue attached at C-4.
Uniqueness
Marinoquinoline A is unique due to its specific methylation pattern and its potent acetylcholinesterase inhibition properties. This makes it a valuable compound for both scientific research and potential therapeutic applications .
Biological Activity
Marinoquinoline A, a natural product first isolated from the marine bacterium Rapidithrix thailandica, is a member of the pyrroloquinoline family characterized by its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound is classified as a 3H-pyrrolo[2,3-c]quinoline. Its synthesis has been a subject of significant research due to its promising biological activities. Recent studies have reported efficient synthetic routes that utilize advanced methodologies such as photoredox catalysis and radical methylation techniques.
Synthesis Overview
The total synthesis of this compound can be achieved through several steps:
- Preparation of Cyclization Precursors : The initial step involves generating the necessary cyclization precursors through various chemical reactions.
- Radical Methylation : The use of dicumyl peroxide (DCP) has been shown to yield high amounts of mono-methylated products, which are crucial for forming the final structure.
- Final Cyclization : The cyclization process leads to the formation of the desired pyrroloquinoline structure in excellent yields, demonstrating the efficiency of modern synthetic techniques .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Acetylcholinesterase Inhibition : It has been documented to inhibit acetylcholinesterase with an IC50 value of 4.9 µM against Torpedo californica AChE, indicating potential use in treating neurodegenerative diseases .
- Antiparasitic Activity : Recent studies have highlighted its efficacy against Toxoplasma gondii. Derivatives of this compound showed half-maximal effective concentration (EC50) values ranging from 1.31 to 3.78 µM and selective indices (SI) from 3.18 to 20.85, suggesting strong antiparasitic potential .
- Antimalarial Properties : Marinoquinoline derivatives have also demonstrated potent antiplasmodial activity against Plasmodium falciparum, with some compounds showing fast-acting properties .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Activity Type | EC50 (µM) | CC50 (µM) | SI |
---|---|---|---|---|
MQ-1 | Anti-Toxoplasma | 1.31 | 4.16 | 3.18 |
MQ-2 | Anti-Toxoplasma | 2.00 | 30.51 | 15.25 |
MQ-3 | Antimalarial | 0.50 | 10.00 | 20.00 |
MQ-4 | Acetylcholinesterase | 4.90 | N/A | N/A |
Note: SI = Selectivity Index, calculated as CC50/EC50.
In Vivo Studies
In vivo studies conducted on Swiss mice demonstrated that oral administration of MQ-1 significantly reduced tachyzoite numbers in infected subjects when dosed at 12.5 mg/kg/day over eight days . Furthermore, a notable reduction in cerebral parasite burden was observed in C57BL/6 mice chronically infected with Toxoplasma gondii when treated with MQ-1 at a dosage of 25 mg/kg/day for ten days.
Properties
CAS No. |
920317-36-8 |
---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-methyl-3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-12)9-4-2-3-5-11(9)14-8/h2-7,13H,1H3 |
InChI Key |
ACXUHCGZGZYMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1NC=C3 |
Origin of Product |
United States |
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